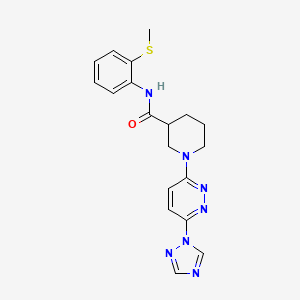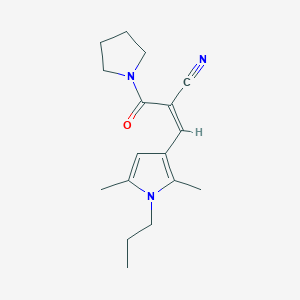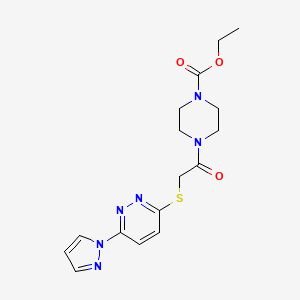![molecular formula C21H24ClN2O3P B2599609 diethyl {3-chloro-6-methyl-4-[(4-methylphenyl)amino]quinolin-2-yl}phosphonate CAS No. 107292-76-2](/img/structure/B2599609.png)
diethyl {3-chloro-6-methyl-4-[(4-methylphenyl)amino]quinolin-2-yl}phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl {3-chloro-6-methyl-4-[(4-methylphenyl)amino]quinolin-2-yl}phosphonate is a complex organic compound with a quinoline core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. The presence of multiple functional groups, such as the chloro, methyl, and phosphonate groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl {3-chloro-6-methyl-4-[(4-methylphenyl)amino]quinolin-2-yl}phosphonate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the chloro and methyl groups through electrophilic substitution reactions. The final step involves the phosphonation of the quinoline derivative using diethyl phosphite under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Diethyl {3-chloro-6-methyl-4-[(4-methylphenyl)amino]quinolin-2-yl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Diethyl {3-chloro-6-methyl-4-[(4-methylphenyl)amino]quinolin-2-yl}phosphonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of diethyl {3-chloro-6-methyl-4-[(4-methylphenyl)amino]quinolin-2-yl}phosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule.
Comparison with Similar Compounds
Similar Compounds
Diethyl {3-chloro-4-[(4-methylphenyl)amino]quinolin-2-yl}phosphonate: Lacks the 6-methyl group, which may affect its reactivity and biological activity.
Diethyl {3-chloro-6-methyl-4-[(phenyl)amino]quinolin-2-yl}phosphonate: Lacks the 4-methyl group on the phenyl ring, potentially altering its chemical properties.
Uniqueness
Diethyl {3-chloro-6-methyl-4-[(4-methylphenyl)amino]quinolin-2-yl}phosphonate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both chloro and phosphonate groups, along with the quinoline core, makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-chloro-2-diethoxyphosphoryl-6-methyl-N-(4-methylphenyl)quinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN2O3P/c1-5-26-28(25,27-6-2)21-19(22)20(23-16-10-7-14(3)8-11-16)17-13-15(4)9-12-18(17)24-21/h7-13H,5-6H2,1-4H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVSLCIERLMJPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=NC2=C(C=C(C=C2)C)C(=C1Cl)NC3=CC=C(C=C3)C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN2O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Methoxyethyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2599528.png)
![N-(2-furylmethyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2599530.png)
![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(4-methanesulfonylphenyl)propanamide](/img/structure/B2599531.png)



![ethyl 4-[2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamido]benzoate](/img/structure/B2599536.png)
![2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2599541.png)


![6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylicacid](/img/structure/B2599546.png)


![3-methoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2599549.png)
